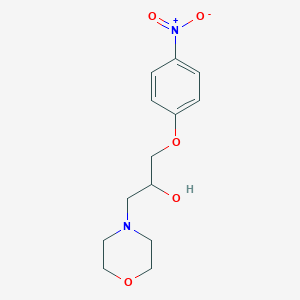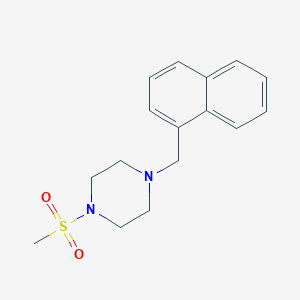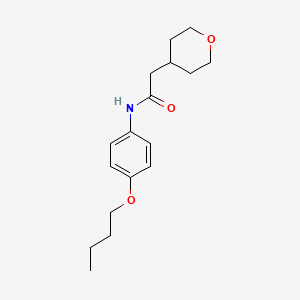![molecular formula C15H14F3NO B5150601 (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine, also known as 2-MeO-DOM or 2-methoxy-4-(2,4,5-trifluorophenyl)-N-(2-methoxybenzyl)phenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s and has been used in scientific research since then.
作用機序
The mechanism of action of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves the activation of the 5-HT2A receptor, which leads to the release of neurotransmitters such as serotonin and dopamine. This results in the alteration of perception, mood, and cognition, as well as the induction of hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in mood regulation and cognitive function. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychedelic effects may also pose a limitation, as they can interfere with the interpretation of experimental results. Additionally, its potential for abuse and toxicity should be taken into consideration when handling and using the compound.
将来の方向性
For research on (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine include further studies on its pharmacological properties and potential therapeutic applications. For example, it may be useful in the treatment of mood disorders, such as depression and anxiety, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its effects on the immune system and inflammation should be explored, as they may have implications for the treatment of autoimmune disorders. Finally, the development of safer and more selective analogs of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine may lead to the discovery of new drugs with improved pharmacological properties.
合成法
The synthesis of (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine involves several steps, including the reaction of 2-methoxyphenylacetonitrile with trifluoromethylphenyl magnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reductive amination of the intermediate with 2-methoxybenzylamine. The purity of the final product can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor 5-HT2A, which is responsible for the psychedelic effects of many drugs. Studies have also shown that (2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine has a high affinity for the dopamine transporter, which may contribute to its stimulant effects.
特性
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-5-3-2-4-13(14)19-10-11-6-8-12(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOJEMIEWIKWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)



![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)
